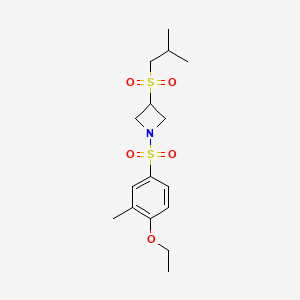

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Description

Properties

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5S2/c1-5-22-16-7-6-14(8-13(16)4)24(20,21)17-9-15(10-17)23(18,19)11-12(2)3/h6-8,12,15H,5,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWGUUJAWFQDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Phenyl Sulfonyl Intermediate: The starting material, 4-ethoxy-3-methylphenol, undergoes sulfonylation with sulfonyl chloride in the presence of a base such as pyridine to form 4-ethoxy-3-methylphenyl sulfonyl chloride.

Azetidine Ring Formation: The phenyl sulfonyl chloride intermediate reacts with azetidine in the presence of a base like triethylamine to form the azetidine ring.

Introduction of the Isobutyl Sulfonyl Group: The final step involves the reaction of the azetidine intermediate with isobutyl sulfonyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to sulfides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl groups, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, sulfide, and substituted azetidine derivatives.

Scientific Research Applications

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-ligand binding.

Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related azetidine derivatives:

Key Observations:

- Substituent Diversity: The target compound’s dual sulfonyl groups contrast with the aminoacetyl sulfonamide and chloro-oxo groups in ’s derivatives . Compared to the cyclopropylsulfonyl and trihydroxytriazin groups in ’s JAK inhibitor , the target’s isobutylsulfonyl group increases steric bulk, which may alter binding pocket interactions.

- Synthetic Pathways: ’s derivatives require multi-step condensation and acetylation reactions, whereas ’s compound employs silylation and lithium-mediated alkylation .

- ’s compound is explicitly designed as a JAK inhibitor, targeting inflammatory pathways . The target’s dual sulfonyl groups may optimize interactions with enzymes or receptors, though its specific activity remains uncharacterized.

Physicochemical and Pharmacokinetic Implications

- Solubility: The 4-ethoxy-3-methylphenylsulfonyl group introduces moderate polarity, balancing the lipophilic isobutyl chain. This contrasts with ’s derivatives, where the aminoacetyl sulfonamide group may improve aqueous solubility .

- Metabolic Stability : Sulfonyl groups are less prone to hydrolysis than chloro-oxo moieties (), suggesting improved metabolic resilience in the target compound .

Structure-Activity Relationship (SAR) Insights

- Steric Effects : The isobutyl substituent’s bulkiness may hinder binding to compact active sites, unlike the smaller cyclopropyl group in ’s JAK inhibitor .

Biological Activity

The compound 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is critical for folate synthesis. This mechanism can be extrapolated to potential antitumor activity by disrupting nucleic acid synthesis in rapidly dividing cells.

- Modulation of Receptor Activity : Preliminary studies suggest that this compound may act as a modulator of certain G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways related to inflammation and cancer progression.

- Antimicrobial Activity : Like other sulfonamides, it may exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting bacterial growth.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in cytokine release |

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of various sulfonamide derivatives, including this compound. The compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as an alternative treatment for resistant infections.

Q & A

Q. What criteria validate analytical methods for this compound?

- Methodological Answer : Per ICH Q2(R1), validate for:

- Linearity : 5-point calibration (80–120% of target concentration).

- Accuracy : Spike-and-recovery (98–102%).

- Precision : Intraday/interday RSD ≤ 2%.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.